tert-Butyl (3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The naphthyridine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced naphthyridine derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its naphthyridine core is known to exhibit biological activity, and modifications to this structure can lead to the discovery of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The naphthyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the modifications on the compound .
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate
Uniqueness: tert-Butyl (3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other carbamates and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-7-methyl-1,6-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H17N3O3/c1-8-5-10-9(7-15-8)6-11(18)12(16-10)17-13(19)20-14(2,3)4/h5-7,18H,1-4H3,(H,16,17,19) |
InChI Key |
DQHLNICHLLATOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=N1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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